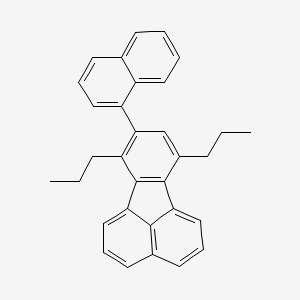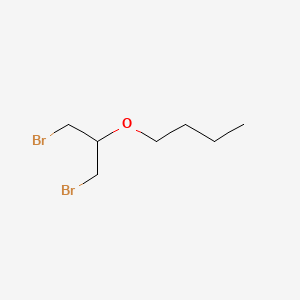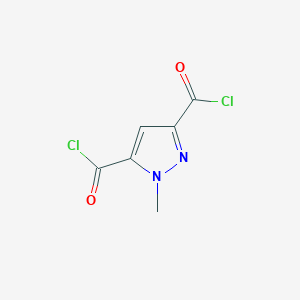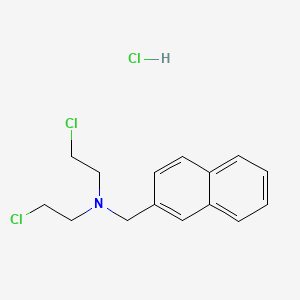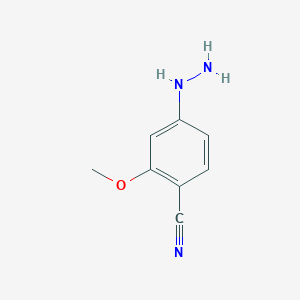
4-Iodo-2-isopropoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Iodo-2-(1-methylethoxy)phenol is an aromatic organic compound characterized by the presence of an iodine atom at the para position and a methylethoxy group at the ortho position relative to the hydroxyl group on the phenol ring
准备方法
Synthetic Routes and Reaction Conditions
4-Iodo-2-(1-methylethoxy)phenol can be synthesized through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids in ethanol using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent . This method is mild, green, and highly efficient, providing good to excellent yields without the need for chromatographic purification.
Industrial Production Methods
Industrial production of 4-Iodo-2-(1-methylethoxy)phenol typically involves large-scale synthesis using similar methods to those described above. The scalability of the ipso-hydroxylation process makes it suitable for industrial applications, allowing for the production of significant quantities of the compound under controlled conditions.
化学反应分析
Types of Reactions
4-Iodo-2-(1-methylethoxy)phenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine substituent can be replaced by other groups through coupling reactions.
Oxidation and Reduction Reactions: The phenolic hydroxyl group can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include palladium catalysts and other transition metals.
Oxidation Reactions: Reagents such as hydrogen peroxide or other oxidizing agents are used.
Reduction Reactions: Reducing agents like sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenols, while oxidation reactions may produce quinones or other oxidized derivatives.
科学研究应用
4-Iodo-2-(1-methylethoxy)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the preparation of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Iodo-2-(1-methylethoxy)phenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The iodine atom may also participate in halogen bonding, further influencing the compound’s biological effects.
相似化合物的比较
Similar Compounds
4-Iodophenol: Similar structure but lacks the methylethoxy group.
2-Iodophenol: Iodine atom at the ortho position relative to the hydroxyl group.
3-Iodophenol: Iodine atom at the meta position relative to the hydroxyl group.
Uniqueness
4-Iodo-2-(1-methylethoxy)phenol is unique due to the presence of both the iodine atom and the methylethoxy group, which confer distinct chemical properties and reactivity compared to other iodophenols. This combination of functional groups makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C9H11IO2 |
|---|---|
分子量 |
278.09 g/mol |
IUPAC 名称 |
4-iodo-2-propan-2-yloxyphenol |
InChI |
InChI=1S/C9H11IO2/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6,11H,1-2H3 |
InChI 键 |
BAOMRHBYSPWHEY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=C(C=CC(=C1)I)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


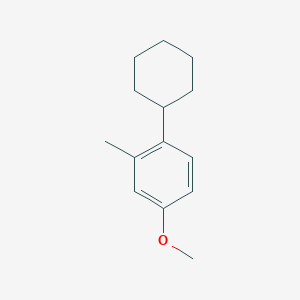
![5-[(2,4-Dichlorophenyl)methoxy]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B13994086.png)

![1,5-Dimethyl-4,7-dihydrotriazolo[4,5-d]pyrimidine](/img/structure/B13994093.png)
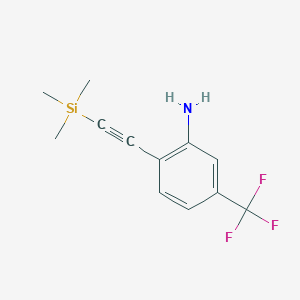
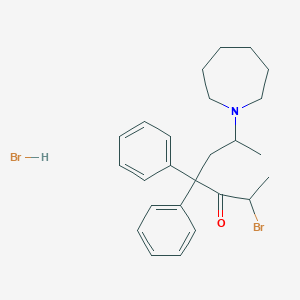

![1-Chloro-3-[(2-methoxyphenyl)amino]propan-2-ol](/img/structure/B13994115.png)
